An In-Depth Technical Guide to the Chemical Properties of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid
An In-Depth Technical Guide to the Chemical Properties of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Tert-butylphenyl)-3-methylbutanoic acid is an aromatic carboxylic acid with a distinct molecular architecture featuring a tert-butyl group on the phenyl ring and a quaternary carbon at the 3-position of the butanoic acid chain. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its synthesis, purification, and detailed chemical characterization. By leveraging established principles of organic chemistry and analytical science, we present a robust methodology for researchers to produce and validate this molecule, offering insights into its expected physicochemical and spectroscopic properties. This document serves as a practical manual for the synthesis and characterization of 3-(4-tert-butylphenyl)-3-methylbutanoic acid and similar novel chemical entities.
I. Synthesis and Purification
A plausible synthetic route to 3-(4-Tert-butylphenyl)-3-methylbutanoic acid can be conceptualized through a multi-step process, beginning with readily available starting materials. The following proposed synthesis is based on well-established organic reactions.
Proposed Synthesis Pathway
A logical approach to the synthesis of the target molecule involves the construction of the carbon skeleton followed by the introduction and modification of functional groups. A potential pathway is outlined below.
Caption: Proposed synthesis of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid.
Experimental Protocol: Synthesis
-
Step 1: Friedel-Crafts Acylation. To a cooled solution of tert-butylbenzene and a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane), isobutyryl chloride is added dropwise. The reaction mixture is stirred until completion, then quenched with water and extracted. The organic layer is washed, dried, and concentrated to yield 2-methyl-1-(4-(tert-butyl)phenyl)propan-1-one.
-
Step 2: Wittig-Horner-Emmons Reaction. The ketone from Step 1 is reacted with a phosphonate ylide, such as the anion of triethyl phosphonoacetate (generated using a strong base like sodium hydride), to form the α,β-unsaturated ester, ethyl 3-(4-(tert-butyl)phenyl)-3-methylbut-2-enoate.
-
Step 3: Catalytic Hydrogenation. The unsaturated ester is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the carbon-carbon double bond, yielding ethyl 3-(4-(tert-butyl)phenyl)-3-methylbutanoate.
-
Step 4: Saponification. The resulting ester is hydrolyzed to the carboxylic acid by heating with a base such as sodium hydroxide in an aqueous alcohol solution. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate salt to afford the final product, 3-(4-Tert-butylphenyl)-3-methylbutanoic acid.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain a crystalline solid. The purity can be assessed by thin-layer chromatography (TLC) and melting point determination.
II. Physicochemical Characterization
The physical and chemical properties of a compound are fundamental to its identity and potential applications. The following table summarizes the expected physicochemical properties of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid based on its structure and data from similar compounds.
| Property | Expected Value/Characteristic | Rationale/Comparative Data |
| Molecular Formula | C₁₅H₂₂O₂ | Based on structural analysis. |
| Molecular Weight | 234.34 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for aromatic carboxylic acids of this size.[1] |
| Melting Point | 100-120 °C (estimated) | Aromatic carboxylic acids are typically solids at room temperature.[2] The exact melting point is a key indicator of purity.[3] |
| Boiling Point | > 300 °C (estimated) | Carboxylic acids have high boiling points due to hydrogen bonding.[4] |
| Solubility | Soluble in organic solvents (e.g., methanol, chloroform, ethyl acetate); sparingly soluble in water. | The nonpolar aromatic and tert-butyl groups dominate, but the carboxylic acid provides some polar character.[4] |
| pKa | ~4-5 | The electron-donating nature of the alkyl substituents may make it slightly less acidic than benzoic acid (pKa 4.2).[5] |
Experimental Protocol: Melting Point Determination
The melting point is a critical parameter for assessing the purity of a crystalline solid.[3]
-
Sample Preparation: A small amount of the dried, crystalline product is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.[3]
III. Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized molecule.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6]
Expected ¹H NMR Spectral Data (in CDCl₃, estimated chemical shifts):
-
δ 1.30-1.40 (s, 9H): The nine equivalent protons of the tert-butyl group.
-
δ 1.50-1.60 (s, 6H): The six equivalent protons of the two methyl groups at the 3-position.
-
δ 2.60-2.70 (s, 2H): The two protons of the methylene group at the 2-position.
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δ 7.20-7.40 (d, 2H): The two aromatic protons ortho to the tert-butyl group.
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δ 7.40-7.50 (d, 2H): The two aromatic protons meta to the tert-butyl group.
-
δ 10.0-12.0 (br s, 1H): The acidic proton of the carboxylic acid group.
Expected ¹³C NMR Spectral Data (in CDCl₃, estimated chemical shifts):
-
δ 31.0-32.0: Carbons of the tert-butyl methyl groups.
-
δ 34.0-35.0: Quaternary carbon of the tert-butyl group.
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δ 28.0-30.0: Carbons of the two methyl groups at the 3-position.
-
δ 45.0-47.0: Quaternary carbon at the 3-position.
-
δ 40.0-42.0: Methylene carbon at the 2-position.
-
δ 125.0-126.0: Aromatic CH carbons.
-
δ 128.0-129.0: Aromatic CH carbons.
-
δ 140.0-142.0: Aromatic quaternary carbon attached to the butanoic acid chain.
-
δ 150.0-152.0: Aromatic quaternary carbon attached to the tert-butyl group.
-
δ 178.0-180.0: Carbonyl carbon of the carboxylic acid.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]
Expected FTIR Spectral Data (KBr pellet or thin film):
-
2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often showing a broad absorption due to hydrogen bonding.[8]
-
2960-2850 cm⁻¹ (sharp): C-H stretching of the alkyl groups.
-
~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.[8]
-
~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1300 cm⁻¹: C-O stretching of the carboxylic acid.
-
~1200 cm⁻¹: O-H bending of the carboxylic acid.
-
~830 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the benzene ring.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: A background spectrum of the empty ATR crystal is recorded.
-
Sample Spectrum: The sample spectrum is then recorded. The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 234, corresponding to the molecular weight of the compound.
-
Key Fragmentation Peaks:
-
[M - 15]⁺ (m/z = 219): Loss of a methyl group.
-
[M - 45]⁺ (m/z = 189): Loss of the carboxyl group (-COOH).[9]
-
[M - 57]⁺ (m/z = 177): Loss of the tert-butyl group.
-
A prominent peak at m/z = 131: Corresponding to the [C₁₀H₁₁]⁺ fragment from cleavage of the C-C bond between the quaternary carbon and the methylene group.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
IV. Reactivity and Potential Applications
The chemical reactivity of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid is primarily dictated by the carboxylic acid functional group and the aromatic ring.
-
Carboxylic Acid Reactions: The -COOH group can undergo esterification, amidation, reduction to an alcohol, and conversion to an acyl chloride.[4]
-
Aromatic Ring Reactions: The phenyl ring can undergo electrophilic aromatic substitution, although the bulky tert-butyl group and the deactivating nature of the alkylcarboxylic acid substituent will influence the position and rate of substitution.[5]
Potential Applications
While specific applications for this molecule are not established, its structure suggests potential utility in several areas:
-
Pharmaceuticals: As a building block for the synthesis of more complex molecules with potential biological activity. Similar structures have been explored in drug development.[1]
-
Materials Science: As a monomer or additive in the synthesis of polymers, where the bulky tert-butyl group can impart specific physical properties such as increased solubility and thermal stability.
-
Agrochemicals: As an intermediate in the synthesis of novel pesticides or herbicides.[6]
V. Conclusion
This technical guide provides a comprehensive roadmap for the synthesis and chemical characterization of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid. By following the detailed experimental protocols for synthesis, purification, and spectroscopic analysis, researchers can confidently produce and validate this compound. The provided expected data serves as a benchmark for the successful characterization of this and other novel aromatic carboxylic acids, facilitating further research into their properties and potential applications in various scientific and industrial fields.
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